1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol
Description
1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol is a secondary alcohol and amine derivative featuring a propan-2-ol backbone substituted with an amino group and a 5-fluoro-2-methylphenyl ring. This structure places it within a broader class of β-amino alcohols, which are pharmacologically significant due to their roles as intermediates in β-adrenoceptor blockers and other bioactive molecules .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-2-(5-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-8(11)5-9(7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
HNVZECBANPGTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the alpha position. This can be achieved using reagents like sodium borohydride and hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of amides or secondary amines.
Scientific Research Applications
1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(5-fluoro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds:
This compound is used in pharmaceutical research, as evidenced by its inclusion in analytical standards .
1-Amino-2-(2-bromophenyl)propan-2-ol hydrochloride (CAS 1803592-85-9): Molecular Formula: C₉H₁₃BrClNO Molecular Weight: 266.57 g/mol Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity, influencing membrane permeability in drug design .
1-Amino-2-(4-fluorophenyl)-3,3,3-trifluoropropan-2-ol hydrochloride (CAS 525-63275): Molecular Formula: C₉H₁₀ClF₄NO Molecular Weight: 259.63 g/mol Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, which could stabilize the molecule against metabolic degradation compared to the monofluoro derivative .
Alkyl-Substituted Phenylpropan-2-ol Derivatives
Key Compounds:
1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol (CAS 42831-91-4): Molecular Formula: C₁₁H₁₅FO₂ Molecular Weight: 198.23 g/mol Key Differences: Replacement of the amino group with a methoxy moiety eliminates the basic amine functionality, significantly altering pharmacokinetic properties .
Pharmacologically Relevant Analogs
Key Compounds:
Metoprolol Succinate (CAS 98418-47-4): Structure: A β-blocker with a propan-2-ol backbone and aryloxy substituents. Key Differences: The aryloxy group and secondary alcohol in metoprolol enhance β₁-adrenergic selectivity, a feature absent in 1-amino-2-(5-fluoro-2-methylphenyl)propan-2-ol due to its primary amine .
Nadolol Impurity F Hydrochloride (CAS 15230-34-9):
- Structure : Contains a naphthyloxy group and tertiary alcohol.
- Key Differences : The bulky naphthyl group increases hydrophobicity, whereas the fluorine and methyl groups in the target compound may improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
